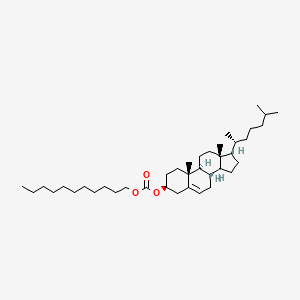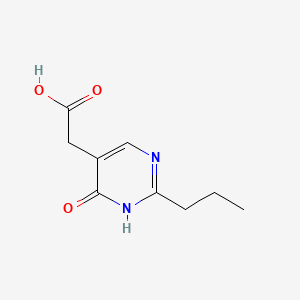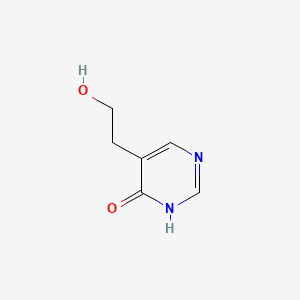
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyethyl group at the 5-position and a hydroxyl group at the 4-position Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural products, including nucleic acids and vitamins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 4-chloropyrimidine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the hydroxyethyl group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with ethylene oxide can yield this compound. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-Hydroxyethyl)pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(2-Hydroxyethyl)pyrimidin-4-amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)pyrimidin-4-one
Reduction: 5-(2-Hydroxyethyl)pyrimidin-4-amine
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
科学的研究の応用
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. Additionally, the pyrimidine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-Aminopyrimidin-4-one: This compound has a similar pyrimidine core but with an amino group at the 2-position and a carbonyl group at the 4-position.
5-Hydroxypyrimidine: This compound has a hydroxyl group at the 5-position but lacks the hydroxyethyl group.
4-Hydroxypyrimidine: This compound has a hydroxyl group at the 4-position but lacks the hydroxyethyl group.
Uniqueness
5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxyethyl and hydroxyl groups, which can enhance its solubility and reactivity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
19144-69-5 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.142 |
IUPAC名 |
5-(2-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-5-3-7-4-8-6(5)10/h3-4,9H,1-2H2,(H,7,8,10) |
InChIキー |
SJMKHZLFYQROEY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)CCO |
同義語 |
5-Pyrimidineethanol, 4-hydroxy- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


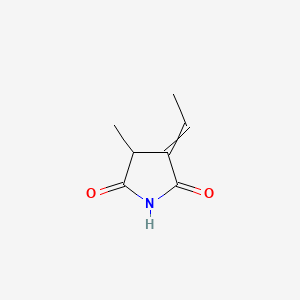
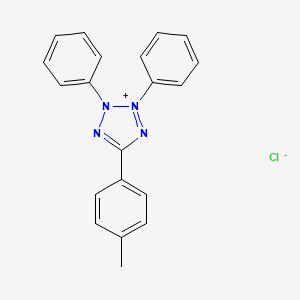
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)
![(1R,6S,10R,11R,14S,16R,19R,20S,21S,24S)-14,24-dihydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one](/img/structure/B579125.png)
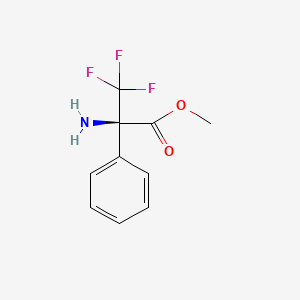
![[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B579130.png)
![1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579134.png)
![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)
![3-[(2S,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579138.png)
